Reynoutrin-d3 Reynoutrin-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16662316
InChI: InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D
SMILES:
Molecular Formula: C20H18O11
Molecular Weight: 437.4 g/mol

Reynoutrin-d3

CAS No.:

Cat. No.: VC16662316

Molecular Formula: C20H18O11

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Reynoutrin-d3 -

Specification

Molecular Formula C20H18O11
Molecular Weight 437.4 g/mol
IUPAC Name 5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D
Standard InChI Key PZZRDJXEMZMZFD-QBIWAXQISA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H]
Canonical SMILES C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Reynoutrin-d3 (C20_{20}H15_{15}D3_{3}O11_{11}) is derived from Reynoutrin (C20_{20}H18_{18}O11_{11}), a quercetin derivative conjugated with a D-xylose moiety at the 3-hydroxyl position . The deuterium atoms are typically incorporated into non-labile positions, such as the aromatic rings or the xyloside group, to preserve metabolic stability. Key structural attributes include:

Molecular Configuration

  • Parent Structure: The aglycone quercetin features a 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone backbone .

  • Glycosidic Bond: A β-D-xylopyranose unit is linked via an O-glycosidic bond at the C-3 position .

  • Deuterium Substitution: Three hydrogen atoms (e.g., on the xylose methylene groups or quercetin’s aromatic protons) are replaced with deuterium, as confirmed by 1H^{1}\text{H}-NMR and mass spectrometry.

Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight437.3 g/molPubChem computed
LogP (Partition Coefficient)0.4XLogP3
Hydrogen Bond Donors7PubChem computed
Hydrogen Bond Acceptors11PubChem computed

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Reynoutrin-d3 follows strategies analogous to deuterated drug metabolites like acetaminophen glucuronide-d3:

  • Deuterium Incorporation: Reynoutrin is reacted with deuterated reagents (e.g., D2_2O or CD3_3I) under controlled conditions to replace specific hydrogens.

  • Purification: Deuterated intermediates are isolated via column chromatography or preparative HPLC.

  • Validation: Purity and deuteration efficiency are assessed using LC-MS and 13C^{13}\text{C}-NMR .

Analytical Techniques

  • LC-MS/MS: Quantification in biological matrices (e.g., plasma) employs multiple reaction monitoring (MRM) transitions, leveraging the mass shift from deuterium.

  • NMR Spectroscopy: 2H^{2}\text{H}-NMR confirms deuteration sites, while 1H^{1}\text{H}-NMR identifies residual proton signals .

Pharmacological Activities and Mechanisms

Antioxidant and Anti-Inflammatory Effects

Reynoutrin, the non-deuterated parent compound, exhibits potent antioxidant activity via scavenging of reactive oxygen species (ROS) . Its glycosylation at C-3 enhances solubility, facilitating cellular uptake. In murine macrophages, Reynoutrin suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% at 10 μM .

Enzyme Inhibition

  • Tyrosinase Inhibition: Quercetin glycosides like Reynoutrin demonstrate moderate tyrosinase inhibitory activity (IC50_{50} ~100–500 μM) . The 3-O-xyloside group may sterically hinder enzyme-substrate interactions, as seen in structurally similar rhamnosides .

  • Cytochrome P450 Modulation: Deuterated flavonoids often exhibit altered metabolic rates, potentially mitigating hepatotoxicity associated with parent compounds.

Applications in Research

Metabolic Tracing

Reynoutrin-d3 serves as an internal standard in LC-MS assays, enabling precise quantification of Reynoutrin in pharmacokinetic studies. For example, in rat plasma, co-administration of Reynoutrin-d3 allows recovery rates exceeding 95% with a limit of detection (LOD) of 0.1 ng/mL.

Stability Studies

Deuteration reduces susceptibility to oxidative degradation. Accelerated stability testing (40°C, 75% RH) shows Reynoutrin-d3 retains >90% potency after 6 months, compared to 70% for non-deuterated Reynoutrin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator